6-Fluoro-2-iodo-1H-indole
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Overview
Description
6-Fluoro-2-iodo-1H-indole is a compound with the CAS Number: 1388031-58-0 . It has a molecular weight of 261.04 and is a powder in physical form . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of indole derivatives, including this compound, often involves electrophilic substitution reactions . The indole ring is highly reactive at its 3-position toward protonation, halogenation, alkylation, and acylation .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5FIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Indole derivatives, including this compound, are highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation .Scientific Research Applications
Synthesis in Drug Development
6-Fluoro-2-iodo-1H-indole and its derivatives are integral in the synthesis of various pharmacologically active compounds. For example, it's used in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010). Similarly, it plays a role in the development of HIV-1 attachment inhibitors, where modifications of the indole derivative can significantly enhance potency and bioavailability (Wang et al., 2003).
Chemical and Spectroscopy Studies
In chemical research, this compound is studied for its interaction with other elements and compounds. For instance, research on fluorinated aromatic compounds, including 6-F-indole, focuses on understanding their 13C–19F and 1H–19F coupling constants, which is crucial for chemical shift correlation spectroscopy (Guo & Wong, 1986).
Antimicrobial and Antifungal Applications
Indoles, including 6-fluoro-2-iodo derivatives, have been explored for their potential in antimicrobial and antifungal applications. For example, 2-arylindoles have shown considerable fungicidal activities, with certain derivatives demonstrating inhibition rates of over 90% against various fungi (Huo et al., 2022). This suggests a potential for using these compounds in developing new fungicides.
Biological Activity and Pharmaceutical Properties
Fluorinated indole derivatives, such as this compound, are evaluated for their biological activities, which can lead to novel pharmaceutical applications. For instance, 6-fluoro-7-substituted indole derivatives have been synthesized for potential use in medicinal chemistry, indicating the versatility of these compounds in drug development (McKittrick et al., 1990).
Antibiofilm and Antivirulence Properties
This compound derivatives have been investigated for their antibiofilm and antivirulence properties. These compounds can interfere with quorum sensing and suppress biofilm formation and virulence factor production in bacterial pathogens like Serratia marcescens, showcasing their potential in combating bacterial infections and resistance (Sethupathy et al., 2020).
Mechanism of Action
Target of Action
6-Fluoro-2-iodo-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These targets are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can inhibit or enhance the target’s function . This interaction can lead to changes in cellular processes and can have therapeutic effects.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations can vary widely and are dependent on the specific target and the nature of the interaction.
Result of Action
The molecular and cellular effects of this compound’s action can vary widely depending on the specific target and the nature of the interaction. These effects can include changes in cellular processes, inhibition of disease-causing mechanisms, and potential therapeutic effects .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Indole derivatives, including 6-Fluoro-2-iodo-1H-indole, have attracted increasing attention in recent years due to their wide range of biological activities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of research on this compound could involve further exploration of its biological activities and potential applications in medicine.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, making them useful in developing new biologically active compounds
Cellular Effects
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Fluoro-2-iodo-1H-indole may have a significant impact on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that this compound may exert its effects at the molecular level through similar binding interactions
Properties
IUPAC Name |
6-fluoro-2-iodo-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTXSZAHHDWLDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1388031-58-0 |
Source
|
Record name | 6-fluoro-2-iodo-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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